molecular formula C18H25N3 B2947192 N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine CAS No. 1157312-76-9

N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine

Cat. No.: B2947192
CAS No.: 1157312-76-9
M. Wt: 283.419
InChI Key: XROIVBWGIRGEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a cyclooctanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent connection to the cyclooctanamine moiety. One common method involves the use of N-heterocyclic carbenes as catalysts to facilitate the formation of the imidazole ring . The reaction conditions often include the use of solvents such as dimethylformamide and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures around 25°C to 50°C.

    Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Bromine, nitric acid; temperatures around 25°C to 60°C.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The imidazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclohexanamine
  • N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclododecanamine
  • N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclopentanamine

Uniqueness

N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine is unique due to its cyclooctanamine moiety, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness can influence its binding affinity and selectivity towards various biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[3-(imidazol-1-ylmethyl)phenyl]cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-2-4-8-17(9-5-3-1)20-18-10-6-7-16(13-18)14-21-12-11-19-15-21/h6-7,10-13,15,17,20H,1-5,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROIVBWGIRGEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=CC=CC(=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.